molecular formula C6H9NO2 B3222311 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1212822-57-5

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B3222311
CAS No.: 1212822-57-5
M. Wt: 127.14 g/mol
InChI Key: QWFCVBMSMZUVFU-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclopropanation reactions. One common method includes the reaction of maleimides with a suitable cyclopropanating agent, such as diazo compounds, in the presence of a palladium catalyst. The reaction conditions are carefully controlled to achieve high yields and diastereoselectivities.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its antimicrobial properties, showing activity against bacteria, yeast, and fungi.

  • Industry: Its use in the production of commercial products for treating skin infections, such as impetigo, acne, and athlete's foot, highlights its industrial relevance.

Mechanism of Action

The mechanism by which 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves its interaction with microbial cell membranes, leading to disruption and cell death. The molecular targets include bacterial cell walls and fungal cell membranes, and the pathways involved are related to the inhibition of cell growth and replication.

Comparison with Similar Compounds

  • 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: This compound is structurally similar but includes a benzyl group, which may affect its biological activity.

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound has additional methyl groups, potentially altering its chemical properties and applications.

Uniqueness: 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-7-2-4(3)5/h3-5,7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFCVBMSMZUVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

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